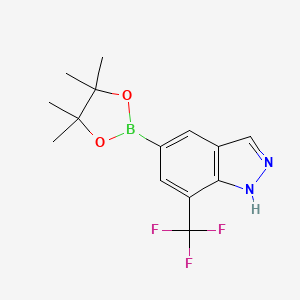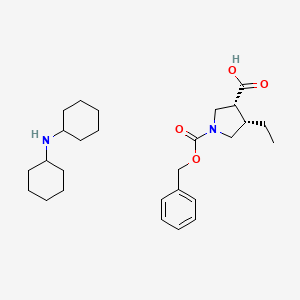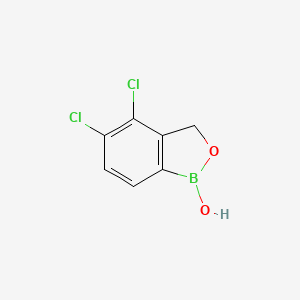
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indazole is a compound that has garnered significant interest in the fields of organic chemistry and materials science. This compound features a unique combination of a boronate ester and an indazole ring, making it a versatile building block for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indazole typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and a halogenated indazole under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indazole undergoes various types of chemical reactions, including:
Substitution Reactions: The boronate ester group can participate in substitution reactions, particularly in the presence of nucleophiles.
Coupling Reactions: The compound is highly reactive in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Major Products Formed
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group allows for versatile functionalization through coupling reactions .
Biology and Medicine
In biological and medicinal research, derivatives of this compound are explored for their potential as therapeutic agents. The indazole ring is a common pharmacophore in drug design, contributing to the biological activity of various compounds .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices. Its unique structure allows for the fine-tuning of material properties .
Wirkmechanismus
The mechanism of action of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indazole primarily involves its ability to participate in cross-coupling reactions. The boronate ester group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. This reactivity is leveraged in various synthetic applications to construct complex molecular architectures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another boronate ester with similar reactivity in coupling reactions.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde: Used in the synthesis of covalent organic frameworks (COFs) and other advanced materials.
Uniqueness
What sets 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indazole apart is its combination of a trifluoromethyl group and an indazole ring, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the synthesis of pharmaceuticals and advanced materials .
Eigenschaften
Molekularformel |
C14H16BF3N2O2 |
|---|---|
Molekulargewicht |
312.10 g/mol |
IUPAC-Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indazole |
InChI |
InChI=1S/C14H16BF3N2O2/c1-12(2)13(3,4)22-15(21-12)9-5-8-7-19-20-11(8)10(6-9)14(16,17)18/h5-7H,1-4H3,(H,19,20) |
InChI-Schlüssel |
SWMDVTRIDIDPKB-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)C(F)(F)F)NN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide](/img/structure/B13995532.png)




methyl}sulfanyl)cyclohexane](/img/structure/B13995542.png)




![(4-Methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanone](/img/structure/B13995570.png)
![2-[(5,5-Dimethyl-3-oxo-2-phenacylcyclohexen-1-yl)amino]guanidine](/img/structure/B13995578.png)

